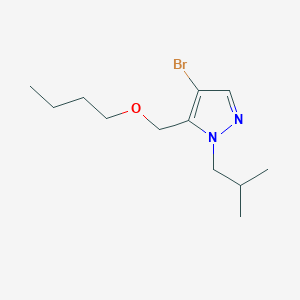

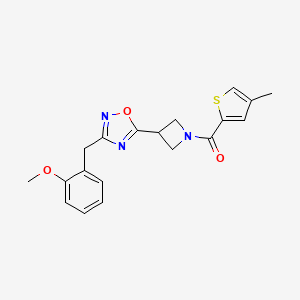

![molecular formula C7H12ClN5S B2405536 2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride CAS No. 1215685-33-8](/img/structure/B2405536.png)

2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride” belongs to a class of compounds known as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives . These derivatives have been studied for their potential therapeutic applications, particularly against urease-positive microorganisms .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves several steps. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, resulting in the annulation of the triazole ring on thiadiazole .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives are largely dependent on the specific substituents present on the molecule. For instance, introducing electron-donating groups can contribute to good inhibitory activity against urease .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Properties

- Synthesis and Antimicrobial Efficacy : A study by Swamy et al. (2006) synthesized derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, finding significant antimicrobial efficacy against various strains.

- Fungicidal Activity : El-Telbani et al. (2007) reported on derivatives with fungicidal activity, highlighting the versatility of this compound in combating fungal infections.

Biological Activities and Applications

- Antimicrobial, Anti-lipase, and Antiurease Activities : Research by Özil et al. (2015) found that certain 1,2,4-triazole derivatives exhibit antimicrobial, anti-lipase, and antiurease activities.

- Potential Inhibition of 15-Lipoxygenase : Asghari et al. (2016) synthesized derivatives demonstrating promising inhibition of 15-lipoxygenase, an enzyme linked to inflammatory processes.

Structural and Chemical Analysis

- Structural Characterization : Gündoğdu et al. (2017) focused on the structural determination of similar compounds, providing insights into their molecular configuration and potential applications.

- Novel Synthesis Techniques : Idrees et al. (2019) reported on novel synthesis techniques and the antimicrobial activities of derivatives, emphasizing the compound's role in creating new pharmaceuticals.

Diverse Applications in Chemistry

- Novel Heterocyclic Compounds : The study by Wermann et al. (2005) presented a class of heterocyclic compounds involving triazolo-thiadiazoles, underscoring the compound's significance in organic chemistry.

- Antibacterial and Antifungal Properties : Taha (2008) synthesized derivatives with notable antibacterial and antifungal properties, indicating the compound's broad-spectrum potential in combating microbial infections.

Exploring Molecular Properties

- Spectral Characteristics : A study by Zadorozhnii et al. (2019) analyzed the spectral characteristics of related compounds, aiding in the understanding of their molecular behavior.

Advanced Synthesis Methods

- Methylation and Cyclization : Research by Nikpour et al. (2015) highlighted advanced methods in methylation and cyclization, crucial for the synthesis of diverse derivatives.

Mecanismo De Acción

Target of Action

The primary target of the compound is Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .

Mode of Action

The compound interacts with its target, Shikimate dehydrogenase, and inhibits its activity . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

The inhibition of Shikimate dehydrogenase affects the biosynthesis of the chorismate end product . This disruption can lead to a decrease in the production of essential metabolites, affecting the growth and survival of the microorganisms .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the growth of microorganisms . For instance, it has been found to exhibit potent antitubercular activities . Additionally, some derivatives have shown cytotoxic activities against certain cancer cells .

Direcciones Futuras

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, including “2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride”, show promise in the development of potent urease inhibitors . Future research could focus on optimizing the structure of these compounds to enhance their therapeutic potential.

Propiedades

IUPAC Name |

2-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5S.ClH/c1-2-5-9-10-7-12(5)11-6(13-7)3-4-8;/h2-4,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEJWACZTJRFPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1N=C(S2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

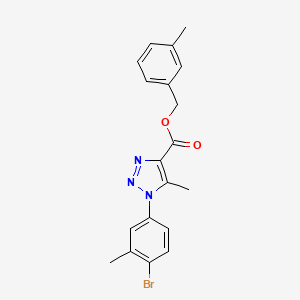

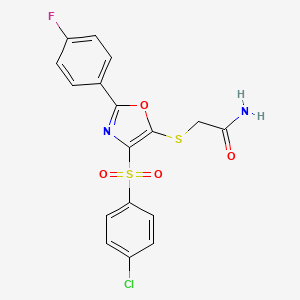

![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)

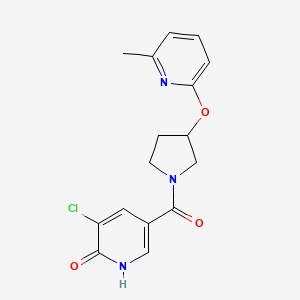

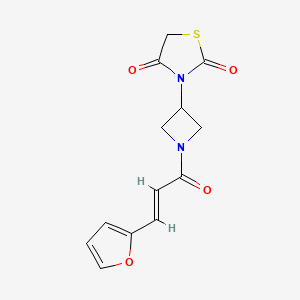

![N-(3-acetamidophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2405458.png)

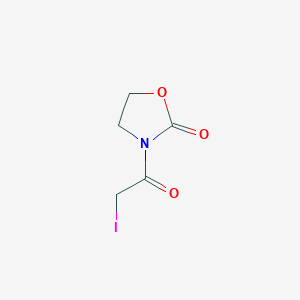

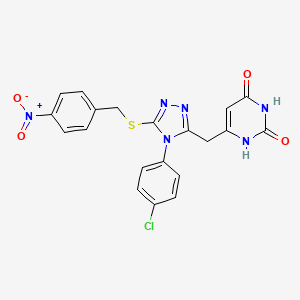

![1-[5-(Trifluoromethyl)pyridin-2-yl]-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2405465.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2405472.png)

![N-(4-methoxybenzyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2405473.png)

![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2405475.png)